

# Physical and chemical properties of 1,2,3-Trimethyl-4-nitrobenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2,3-Trimethyl-4-nitrobenzene

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## An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2,3-trimethyl-4-nitrobenzene**. Due to the limited availability of experimental data for this specific isomer, this document combines computed data, information on its synthesis via the nitration of 1,2,3-trimethylbenzene (hemimellitene), and comparative analysis with related nitroaromatic compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available knowledge and highlighting areas where further experimental investigation is warranted.

### Introduction

**1,2,3-Trimethyl-4-nitrobenzene**, a substituted nitroaromatic compound, belongs to a class of chemicals with significant industrial and research interest. Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the chemical reactivity and biological activity of the aromatic ring. Understanding the specific properties of **1,2,3-trimethyl-4-nitrobenzene** is crucial for its

potential applications and for assessing its toxicological profile. This document aims to provide a detailed summary of its known and predicted characteristics.

## Physical Properties

Experimental data on the physical properties of **1,2,3-trimethyl-4-nitrobenzene** are not readily available in the surveyed literature. The following table summarizes computed data obtained from publicly available databases. For comparative purposes, experimental data for the closely related compound nitrobenzene are also provided.

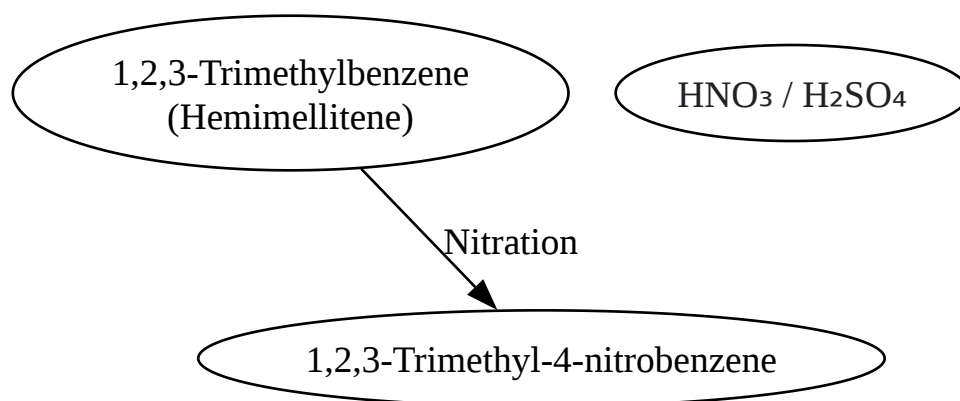
Property	1,2,3-Trimethyl-4-nitrobenzene (Computed)	Nitrobenzene (Experimental)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> [1]	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub> [2][3][4]
Molecular Weight	165.19 g/mol [1]	123.11 g/mol [4]
Melting Point	Not available	5.7 °C[2][3][4]
Boiling Point	Not available	210.9 °C[2][3][4]
Density	Not available	1.2037 g/cm <sup>3</sup> at 20 °C[2]
Water Solubility	Not available	1.9 g/L at 20 °C (sparingly soluble)[3][4][5]
logP (Octanol/Water Partition Coefficient)	3.2[1]	1.85[6]

## Chemical Properties and Reactivity

The chemical behavior of **1,2,3-trimethyl-4-nitrobenzene** is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating methyl groups on the benzene ring.

## Synthesis

The primary route for the synthesis of **1,2,3-trimethyl-4-nitrobenzene** is the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene). This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>).



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Figure 1: Synthesis of **1,2,3-Trimethyl-4-nitrobenzene**.

#### Experimental Protocol: General Nitration of Aromatic Compounds

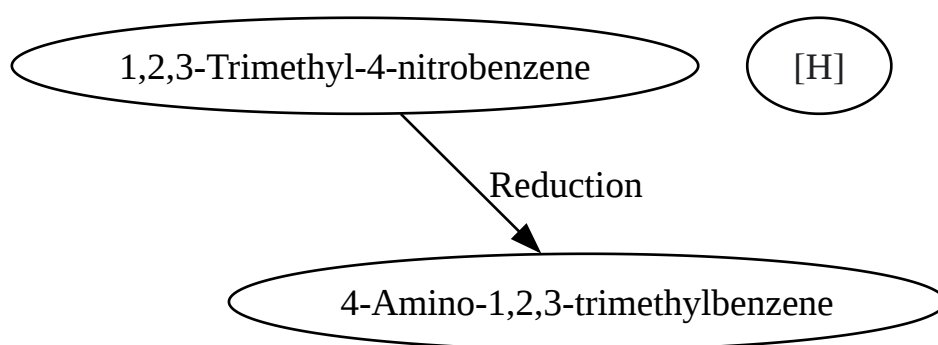
Caution: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Appropriate safety precautions must be taken.

- Preparation of the Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below 10 °C.
- Reaction: Slowly add 1,2,3-trimethylbenzene dropwise to the cooled nitrating mixture with constant stirring. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 10 °C.
- Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction. Pour the reaction mixture slowly onto crushed ice with stirring.
- Work-up: The crude product, which may precipitate or form an oily layer, is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Purification: The organic solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as recrystallization or column chromatography to

yield pure **1,2,3-trimethyl-4-nitrobenzene**.

## Typical Reactions

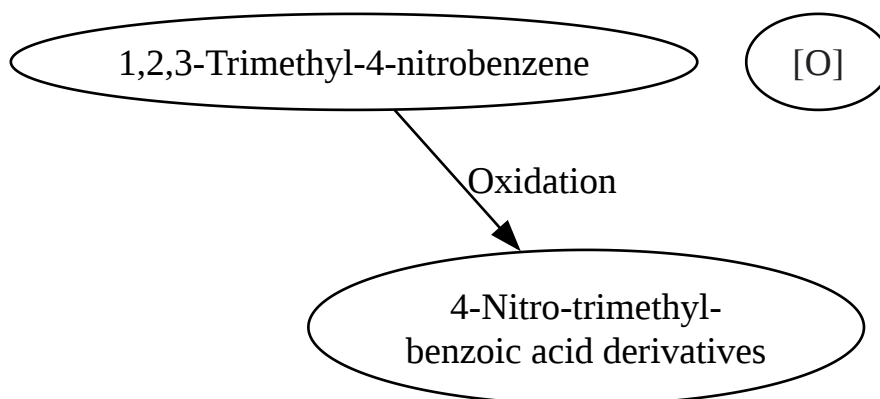
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group to form 4-amino-1,2,3-trimethylbenzene. This is a fundamental transformation in the synthesis of anilines, which are precursors to many dyes and pharmaceuticals. Common reducing agents include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation ( $\text{H}_2/\text{Pd}$ ,  $\text{Pt}$ , or  $\text{Ni}$ ).



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Figure 2: Reduction of the nitro group.

- **Oxidation of the Methyl Groups:** The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., potassium permanganate or chromic acid). The specific conditions will determine the extent of oxidation.



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Figure 3: Oxidation of methyl groups.

## Spectroscopic Data

Specific experimental spectroscopic data for **1,2,3-trimethyl-4-nitrobenzene** is not widely available. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will likely appear as doublets in the downfield region ( $\delta$  7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The three methyl groups will appear as singlets in the upfield region ( $\delta$  2.0-2.5 ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atom attached to the nitro group (C4) will be significantly deshielded ( $\delta$  ~140-150 ppm). The other aromatic carbons will appear in the range of  $\delta$  120-140 ppm. The methyl carbons will resonate in the upfield region ( $\delta$  ~15-25 ppm).

### Infrared (IR) Spectroscopy

The IR spectrum of **1,2,3-trimethyl-4-nitrobenzene** is expected to exhibit characteristic absorption bands for the nitro group and the substituted benzene ring.

- N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected around  $1520\text{-}1560\text{ cm}^{-1}$  and  $1345\text{-}1385\text{ cm}^{-1}$ , respectively.
- C-H Stretching: Aromatic C-H stretching bands will appear above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretching from the methyl groups will be observed just below  $3000\text{ cm}^{-1}$ .
- C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- C-H Bending: Out-of-plane C-H bending vibrations in the  $700\text{-}900\text{ cm}^{-1}$  region can provide information about the substitution pattern of the benzene ring.

## Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ( $M^+$ ) would be observed at an  $m/z$  corresponding to its molecular weight (165.19). Common fragmentation patterns for nitroaromatic compounds include the loss of  $NO_2$  ( $m/z$  46) and  $NO$  ( $m/z$  30).

## Toxicology and Biological Activity

Specific toxicological studies on **1,2,3-trimethyl-4-nitrobenzene** are limited. However, the toxicology of nitroaromatic compounds, in general, has been studied extensively.

- **General Toxicity of Nitroaromatics:** Nitrobenzenes are known to be toxic.[7][8] The primary health effect associated with exposure to nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7] This can lead to cyanosis, headache, dizziness, and in severe cases, respiratory depression and death. Substituted nitrobenzenes can also exhibit varying degrees of toxicity.[9][10]
- **Genotoxicity:** Some substituted nitrobenzenes have been shown to be genotoxic, causing chromosome aberrations in cultured human lymphocytes.[9] The genotoxicity is related to the characteristics of the substituents on the benzene ring.
- **Metabolism:** Nitroaromatic compounds are typically metabolized in the body through the reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. These intermediates can be responsible for the observed toxicity.

Given the presence of the nitro group, it is prudent to handle **1,2,3-trimethyl-4-nitrobenzene** with appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and lab coat) and working in a well-ventilated area or fume hood.

## Conclusion

**1,2,3-Trimethyl-4-nitrobenzene** is a substituted nitroaromatic compound for which specific experimental data on physical and chemical properties are not widely published. This guide has compiled available computed data, a plausible synthesis pathway, and predicted spectroscopic and toxicological properties based on its chemical structure and comparison with related compounds. The information presented herein serves as a foundational resource for

researchers and professionals. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications and biological effects.

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## References

- 1. 1,2,3-Trimethyl-4-nitrobenzene | C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> | CID 12282516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrobenzene | C<sub>6</sub>H<sub>5</sub>NO<sub>2</sub> | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]
- 4. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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### Contact

Address: 3281 E Guasti Rd

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